molecular formula C22H20Cl2N2O3S B5084818 N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5084818
M. Wt: 463.4 g/mol
InChI Key: ZNNNCQQLEYKADQ-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPG is a glycine receptor agonist that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as an agonist for glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system. By binding to these receptors, this compound enhances the inhibitory effects of glycine, leading to a decrease in neuronal excitability and a reduction in the likelihood of seizures.
Biochemical and Physiological Effects:
In addition to its effects on glycine receptors, this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for a variety of inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potency and selectivity for glycine receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, its effects on other neurotransmitter systems and its potential for off-target effects must be carefully considered in experimental design.

Future Directions

There are many potential future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the effects of this compound on other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of a wide range of disorders.

Synthesis Methods

N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzylamine with phenylacetic acid, followed by the reaction of the resulting compound with phenylsulfonyl chloride and glycine. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.

Scientific Research Applications

N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and pain. It has been shown to have potent anticonvulsant effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy. Additionally, this compound has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. It has also been shown to have analgesic effects, making it a potential treatment for pain.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16(17-8-4-2-5-9-17)25-22(27)15-26(21-13-12-18(23)14-20(21)24)30(28,29)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNNCQQLEYKADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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